molecular formula C14H14F3N3O5S2 B2783983 1-methyl-2-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}sulfonyl)-1H-imidazole CAS No. 2320680-37-1

1-methyl-2-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}sulfonyl)-1H-imidazole

Cat. No.: B2783983
CAS No.: 2320680-37-1
M. Wt: 425.4
InChI Key: VNTVDNUZAFPHGA-UHFFFAOYSA-N
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Description

1-methyl-2-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}sulfonyl)-1H-imidazole is a synthetic compound that has garnered attention in the scientific community due to its unique chemical structure and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an imidazole ring, a sulfonyl group, and a trifluoromethoxyphenyl group, which contribute to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}sulfonyl)-1H-imidazole typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}sulfonyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-methyl-2-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}sulfonyl)-1H-imidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-methyl-2-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}sulfonyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and imidazole groups are key to its activity, allowing it to bind to enzymes and receptors, thereby modulating their function. The trifluoromethoxyphenyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-2-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}sulfonyl)-1H-imidazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethoxyphenyl group enhances its stability and lipophilicity, while the sulfonyl and imidazole groups contribute to its reactivity and potential therapeutic applications.

Properties

IUPAC Name

1-methyl-2-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]sulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O5S2/c1-19-7-6-18-13(19)26(21,22)12-8-20(9-12)27(23,24)11-4-2-10(3-5-11)25-14(15,16)17/h2-7,12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTVDNUZAFPHGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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